molecular formula C11H21Cl2N B14365901 2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine CAS No. 92244-83-2

2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine

Cat. No.: B14365901
CAS No.: 92244-83-2
M. Wt: 238.19 g/mol
InChI Key: LLQFVVYAHHDELP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, an ethyl group, and a cyclohexylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine typically involves the reaction of 2-chloroethylamine with cyclohexylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted ethanamines.

Scientific Research Applications

2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, depending on the specific context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloroethylamine: A simpler compound with similar reactivity but lacking the cyclohexylmethyl group.

    Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the chlorine atoms.

    N-(2-chloroethyl)-N-methylamine: Similar structure but with a methyl group instead of the cyclohexylmethyl group.

Uniqueness

2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and the cyclohexylmethyl group distinguishes it from other related compounds and contributes to its versatility in various applications.

Properties

CAS No.

92244-83-2

Molecular Formula

C11H21Cl2N

Molecular Weight

238.19 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine

InChI

InChI=1S/C11H21Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h11H,1-10H2

InChI Key

LLQFVVYAHHDELP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CCCl)CCCl

Origin of Product

United States

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